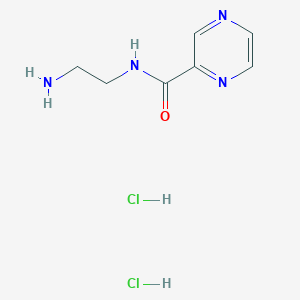

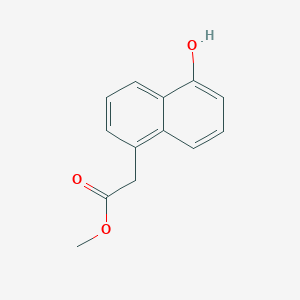

![molecular formula C14H13ClN2O2S B2359717 1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034398-26-8](/img/structure/B2359717.png)

1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of Sonogashira and Stille reactions . These reactions are based on the different aromatic natures of the two cores . The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides include mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives is often studied in the context of their potential use in various applications. For instance, the abstraction of a proton from the methyl group of 3-methyl-4-phenyl 1,2,5-thiadiazole 1,1-dioxide leads to the formation of a tautomeric carbanion, followed by the separation of a 3-methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide by the addition of strong acid .Aplicaciones Científicas De Investigación

Use in Flow Photochemistry

The compound has been used in flow photochemistry, where it is immobilized within polymers of intrinsic microporosity (PIMs). This allows for the use of light harvesting groups in photochemistry . The compound can be incorporated into PIM-EA-TB through a copolymerisation strategy, allowing up to 5% incorporation without compromising processability or microporosity .

Photosensitisation of Oxygen

The compound has been used as a photosensitiser for singlet oxygen (1O2) using the oxidation of aryl phosphines as the test reaction . This process allows atmospheric oxygen to be utilized as a powerful reagent .

Use in Photocatalysis

The compound has been used as a visible-light organophotocatalyst . By varying the donor groups while keeping the acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .

Use in Photovoltaics

The compound has been extensively researched for use in photovoltaics . The compound’s strong electron accepting properties make it ideal for this application .

Use as Fluorescent Sensors

The compound has been used as a fluorescent sensor . Its properties allow it to be used as a bioimaging probe for lipid droplets, mitochondria, and plasma membranes .

Use in Electronic and Optical Applications

The compound’s tunable electronic structures, which depend on the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, make it suitable for electronic and optical applications .

Direcciones Futuras

Thiadiazole derivatives have been the subject of extensive research due to their wide range of biological activities . Future research may focus on exploring the therapeutic potential of these compounds, including “1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide”, and developing novel thiadiazole-based drugs .

Mecanismo De Acción

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which this compound is a part of, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Result of Action

The btz motif has received appreciable attention as a strongly electron-accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of chlorine atoms can lead to a lower HOMO level, stronger steric hindrance, and a relatively lower quantum yield in solutions . Furthermore, different structural modifications to the parent compound can influence the compound’s photophysical properties .

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-16-13-8-4-5-9-14(13)17(20(16,18)19)10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAOVPRNJPZDEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

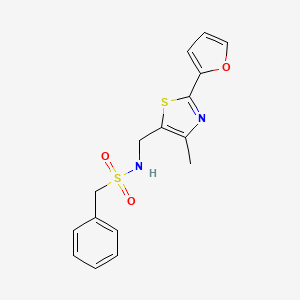

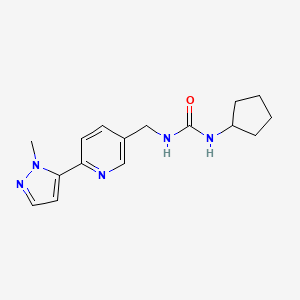

![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)

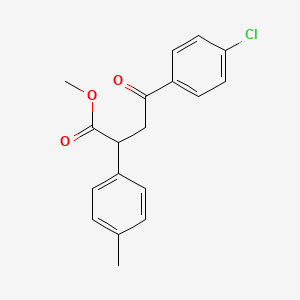

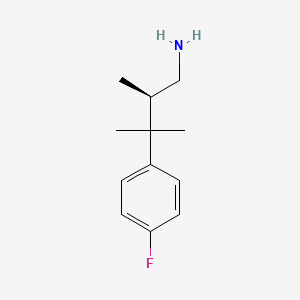

![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)

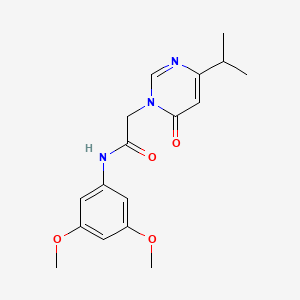

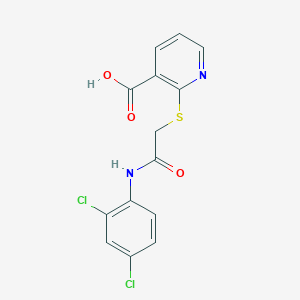

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)